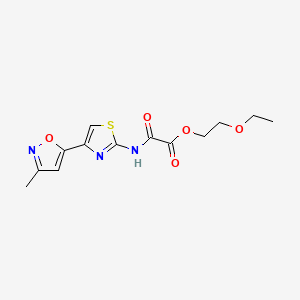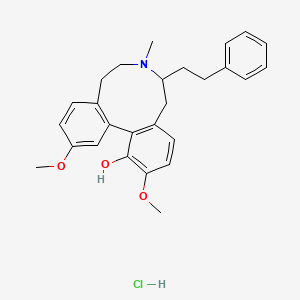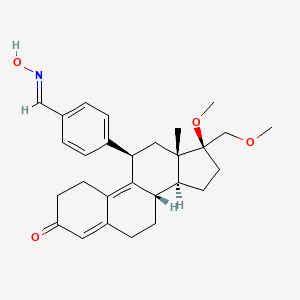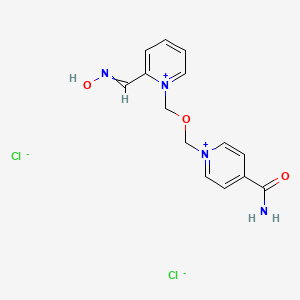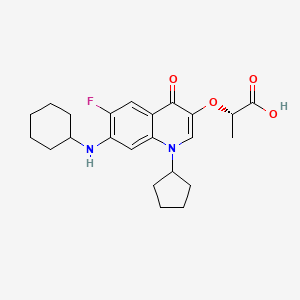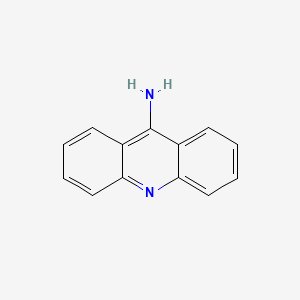
9-Aminoacridine
Overview
Description
Scientific Research Applications
Aminacrine has a wide range of scientific research applications:
Chemistry: Aminacrine is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is used as a mutagen in genetic studies to induce mutations in DNA. Its interaction with DNA makes it a valuable tool in studying DNA structure and function.
Medicine: Clinically, aminacrine is used as a topical antiseptic for treating skin infections. It is also used in combination with other compounds for its germicidal properties.
Industry: Aminacrine is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
Aminacrine exerts its effects primarily through its interaction with DNA. It intercalates between DNA base pairs, causing frameshift mutations. This interaction disrupts the normal function of DNA, leading to mutagenic effects. Additionally, aminacrine’s fluorescent properties allow it to be used as an intracellular pH indicator, where it changes color based on the pH of the environment .
Biological Activity
9-Aminoacridine has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been shown to have anti-bacterial, anti-fungal, and anti-viral activities. These biological activities are thought to be due to the inhibition of the enzyme acetylcholinesterase, as well as its ability to interact with other enzymes and receptors in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an effect on the metabolism of lipids, proteins, and carbohydrates. In addition, it has been shown to have an effect on the regulation of gene expression and cell differentiation.
Advantages and Limitations for Lab Experiments
9-Aminoacridine has a number of advantages for laboratory experiments. It is highly stable and has a wide range of physiological activities. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of this compound for laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for research on 9-Aminoacridine. These include further research into the mechanism of action of this compound, further research into the biological activities of this compound, further research into the biochemical and physiological effects of this compound, further research into the pharmacodynamics of this compound, and further research into the advantages and limitations of this compound for laboratory experiments. Additionally, there could be further research into the use of this compound in the development of new drugs and therapies.
Safety and Hazards
Preparation Methods
Aminacrine can be synthesized through various methods. One common synthetic route involves the reaction of acridine with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
Acridine Synthesis: Acridine is synthesized from anthranilic acid through a series of reactions involving cyclization and oxidation.
Amination: Acridine is then reacted with ammonia at high temperatures (around 300°C) and pressures to introduce the amino group, forming aminacrine.
Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Aminacrine undergoes various chemical reactions, including:
Oxidation: Aminacrine can be oxidized to form acridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of aminacrine can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Aminacrine can undergo substitution reactions where the amino group is replaced by other functional groups. For example, halogenation can occur using halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Aminacrine is part of a class of compounds known as aminoacridines. Similar compounds include:
Quinacrine: Another aminoacridine derivative used as an antimalarial and antihelminthic agent.
Proflavine: An acridine derivative used as a disinfectant and antiseptic.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Compared to these compounds, aminacrine is unique due to its strong fluorescence and potent mutagenic activity, making it particularly useful in genetic and biochemical research .
properties
IUPAC Name |
acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024456 | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
90-45-9 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Aminoacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
466 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] this compound has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []
A:
- Spectroscopic data:
- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]
- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]
- NMR: Proton NMR studies have been used to investigate the interaction of this compound with DNA oligomers, particularly those containing bulged bases. []
- ESR: Spin-labeled derivatives of this compound have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]
ANone: While detailed information on material compatibility is limited within the provided research, this compound's stability and application vary depending on the environment:
- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]
- Ionic Strength: The fluorescence of this compound is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]
- Temperature: Low temperature can enhance the efficacy of certain compounds, including this compound, in rescuing the function of mutant CFTR chloride channels. []
A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of this compound derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to this compound affect its interaction with DNA. []
ANone: Modifications to the this compound structure significantly influence its activity:
- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []
- Chain Length of this compound Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []
- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []
- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []
- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []
A: While specific stability data for this compound is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []
ANone: The provided research papers primarily focus on the scientific aspects of this compound. Information regarding SHE regulations falls outside the scope of these studies.
- Cellular Uptake: this compound can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []
ANone:
- In vitro: this compound and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []
- In vivo: The antitumor properties of this compound derivatives have been evaluated in mice bearing sarcoma 180 tumors. []
- Clinical Trials: While some this compound derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for this compound itself is not provided in these studies. []
A: Research indicates that certain this compound platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]
A: Researchers have explored conjugating this compound to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for this compound has been investigated to improve its delivery and anticancer efficacy. []
ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of this compound and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.
ANone: Several analytical techniques have been employed to investigate this compound and its interactions:
- Spectroscopy:
- UV-Vis spectrophotometry has been used to study the binding of this compound to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]
- Fluorescence spectroscopy is frequently used to monitor this compound interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]
- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled this compound derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]
- Chromatography:
- Electrochemistry:
- Mass Spectrometry:
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using this compound as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing this compound as a matrix. []
- Other techniques:
- Polymerase stop assays have been used to assess the DNA sequence specificity of this compound derivatives. []
- Alkaline elution technique has been employed to study the DNA damage induced by this compound and its analogs. []
- Single-molecule force spectroscopy has been utilized to investigate the ability of this compound derivatives to crosslink DNA. []
- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of this compound with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)
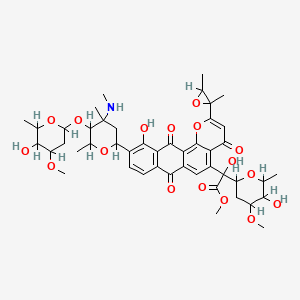
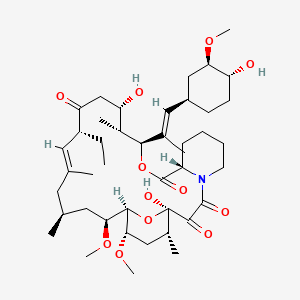


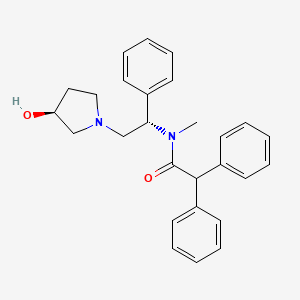
![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)
